![molecular formula C23H23NO6 B2932183 Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951932-68-6](/img/structure/B2932183.png)
Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.438. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optically Active Liquid Crystal Compounds
New liquid-crystal compounds have been synthesized, demonstrating mesomorphic behaviors and cholesteric phases. These compounds exhibit lower transition temperatures to isotropic phases compared to corresponding compounds, attributed to the molecular width caused by certain groups and the molecular bend in specific rings. This suggests potential applications in the development of advanced liquid crystal displays and optical devices (Haramoto & Kamogawa, 1990).
Thermally Curable Monomers
A novel monomer featuring both benzoxazine and coumarin rings has been synthesized. It undergoes photodimerization and demonstrates significant potential for creating advanced materials through thermal curing processes. This monomer's unique properties could be leveraged in the fields of polymer chemistry and material sciences for developing new polymeric materials with special physical properties (Kiskan & Yagcı, 2007).
Heterocyclic Synthesis
Research on retro-ene reactions has provided new routes to synthesizing dihydrooxazoles and dihydro-1,3-oxazines. This methodological advancement in organic synthesis indicates potential applications in drug discovery and development, where such heterocycles are common scaffolds in pharmacologically active compounds (Ito & Miyajima, 1997).
Ferroelectric Liquid Crystal Materials
Synthesis of compounds exhibiting ferroelectric liquid-crystal behavior has implications for the development of new materials for memory storage devices and displays. Such materials' ability to exhibit ferroelectricity at room temperature could revolutionize electronic devices by enabling faster switching speeds and higher storage capacities (Haramoto & Kamogawa, 1990).
Non-Symmetric Dimers and Mesogenic Behavior
The study of non-symmetric dimers and their thermal behavior contributes to the understanding of liquid crystalline materials' properties. This research can aid in designing liquid crystal molecules with tailored properties for specific applications in displays and optical devices (Yeap, Osman, & Imrie, 2015).
Crystal Engineering
The use of pressure to induce phase transitions in high-Z′ structures, as demonstrated with Methyl 2-(carbazol-9-yl)benzoate, highlights the potential of crystal engineering to control the molecular packing and properties of materials. Such techniques could be invaluable in the pharmaceutical industry for modifying drug solubility and in materials science for creating substances with desired mechanical or optical characteristics (Johnstone et al., 2010).
Propriétés
IUPAC Name |
methyl 4-[[9-(2-methylpropyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-14(2)10-24-11-18-19(29-13-24)9-8-17-21(25)20(12-28-22(17)18)30-16-6-4-15(5-7-16)23(26)27-3/h4-9,12,14H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYCLOPDLCRITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.